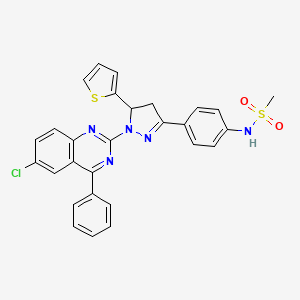

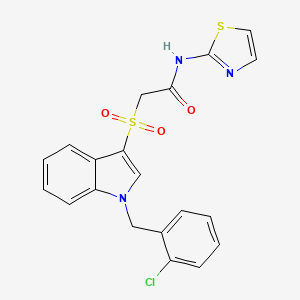

![molecular formula C13H14N4OS B2984453 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097909-00-5](/img/structure/B2984453.png)

1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one” is a heterocyclic compound . The storage temperature for this compound is under -20°C in a sealed and dry environment .

Synthesis Analysis

The synthesis of this compound involves a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone. This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Molecular Structure Analysis

The molecular structure of this compound involves an exocyclic amino group of the amino-pyrimidine attacking the active CC double bond of enaminone .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues to explore their antimicrobial and antitubercular activities. These compounds showed promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, suggesting potential applications in designing new antibacterial and antituberculosis drugs (Chandrashekaraiah, M., Lingappa, M., Gowda, V. D. C., & Bhadregowda, D. G., 2014).

Synthesis of Novel Compounds

Research by Svete et al. (2015) detailed a four-step synthesis of novel heteroaryl ethanamines, including pyrimidin-4-yl derivatives, showcasing a method for creating new compounds that might be useful in various pharmaceutical applications (Svete, J., Šenica, L., Petek, N., & Grošelj, U., 2015).

Antibacterial and Antifungal Activities

Patel and Patel (2017) conducted a study on the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These compounds were tested against a variety of bacterial and fungal species, highlighting their potential as novel antimicrobial agents (Patel, N., & Patel, M. D., 2017).

Anti-Inflammatory, Analgesic, and Anticonvulsant Activities

El-Sawy et al. (2014) explored the synthesis of novel benzofuran derivatives, investigating their anti-inflammatory, analgesic, and anticonvulsant activities. This research opens up avenues for the development of new therapeutic agents in pain management and neurology (El-Sawy, E., Ebaid, M., Abo‐Salem, H., Al‐Sehemi, A., & Mandour, A., 2014).

Structural Elucidation and Antimicrobial Evaluation

Gomha et al. (2018) focused on the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, performing structural elucidation and evaluating their antimicrobial activities. Such compounds have the potential to serve as the basis for new antimicrobial drugs (Gomha, S. M., Mohamed, A. M., Zaki, Y. H., Ewies, M., Elroby, S. A., & Elroby, S. A., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRZHDOXFMLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)

![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)

![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)

![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)